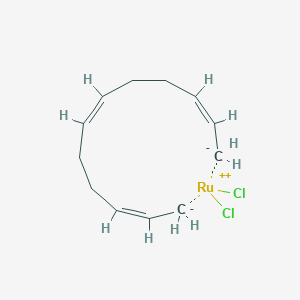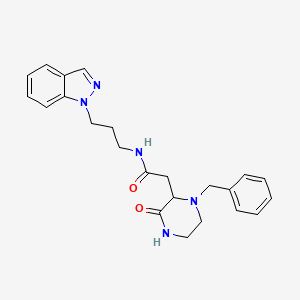
Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene
Vue d'ensemble
Description
“Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene” is a complex of ruthenium with a dodecatriene ligand. Ruthenium complexes are known for their applications in catalysis, electronics, and medical research .
Molecular Structure Analysis
The molecular structure of this complex would likely involve the coordination of the dodecatriene ligand to the ruthenium center. The exact structure would depend on the oxidation state of the ruthenium and the coordination geometry .
Chemical Reactions Analysis
Ruthenium complexes are known to participate in a variety of chemical reactions, particularly as catalysts in organic synthesis. They can facilitate reactions such as hydrogenation, oxidation, and metathesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this complex would depend on its exact structure. Some general properties of ruthenium complexes include high thermal stability and varying solubility in different solvents .
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Dichloro-(dodeca-2,6,10-triene-1,12-diyl)ruthenium(IV) is formed when butadiene reacts with ruthenium trichloride, demonstrating the potential of dichlororuthenium complexes in catalysis and organic synthesis. This compound, analogous to nickel complexes used for catalytic trimerization of butadiene, highlights the utility of ruthenium complexes in facilitating chemical transformations, particularly in the synthesis of complex organic molecules. The behavior of this compound upon reaction with pyridine and upon pyrolysis, as well as its nuclear magnetic resonance data, have been studied, underscoring its applicability in detailed chemical analysis and synthesis processes (Nicholson & Shaw, 1966).
Photochemical and Electron Transfer Studies
In the realm of artificial photosynthesis, dichlororuthenium complexes have been investigated for their ability to facilitate electron transfer and charge separation in cationic surfactant vesicles. These studies are pivotal for understanding the mechanistic underpinnings of light-induced photochemical energy conversion, showcasing the role of dichlororuthenium complexes in mimicking natural photosynthesis processes. The interplay between electron donors such as methylphenothiazine and the photoactive electron acceptor, a surfactant derivative of tris(2,2'-bipyridine)ruthenium perchlorate, within these vesicles provides insights into the efficiency and dynamics of electron transfer, crucial for the development of solar energy conversion systems (Infelta, Graetzel, & Fendler, 1980).
Supramolecular Chemistry and Self-Assembly
The study of supramolecular assemblies involving hydrogen-bonded oligo(p-phenylene vinylene)s, functionalized with ureido-s-triazine units and including dichlororuthenium(2+) motifs, illuminates the hierarchical order and self-assembly mechanisms in these complex systems. These assemblies demonstrate significant potential for the development of advanced materials with tailored properties, where the controlled aggregation and molecular organization at the nanoscale can lead to novel optical, electronic, and mechanical functionalities. The behavior of these assemblies in different solvents, their dimerization constants, and the transition from aggregated states to molecularly dissolved phases are of particular interest for designing responsive materials and devices (Schenning et al., 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18.2ClH.Ru/c1-3-5-7-9-11-12-10-8-6-4-2;;;/h3-6,11-12H,1-2,7-10H2;2*1H;/q-2;;;+4/p-2/b5-3-,6-4-,12-11-;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFFVMAWJALNHN-ZQPXIAMJSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C=CCCC=CCCC=C[CH2-].Cl[Ru+2]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[CH2-]/C=C\CC/C=C\CC/C=C\[CH2-].Cl[Ru+2]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 145712413 | |
CAS RN |
12170-97-7 | |
| Record name | Dichloro(2,6,10-dodecatriene)-1,12-diyl]ruthenium(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-(2,6-Dimethylhept-5-enyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1650922.png)
![9-Methyl-5-(3,4,5-trimethoxyphenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1650925.png)
![3-(3-{[1,1'-Biphenyl]-4-yloxy}-2-hydroxypropyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1650926.png)
![N-[(1S,2S,4aS,8S,8aS)-8-hydroxy-1,4a-dimethyl-7-[(2S)-1-[methyl(pyridin-3-ylmethyl)amino]-1-oxopropan-2-yl]-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-2-yl]-4-cyanobenzamide](/img/structure/B1650930.png)
![1-(2,4-difluorophenyl)-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]ethanamine](/img/structure/B1650931.png)
![N-(3-methoxybenzyl)-N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B1650932.png)


![methyl (1-{[7-(acetylamino)-1-(4-fluorobenzyl)-1H-benzimidazol-5-yl]carbonyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B1650936.png)
![{1-[4-(3,5-Dichlorobenzoyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl}urea](/img/structure/B1650939.png)
![2-{[3-(azepane-1-sulfonyl)-4-methylphenyl]amino}-N-phenylpropanamide](/img/structure/B1650940.png)
![2-{[(3-Methylthiophen-2-yl)methyl]amino}-2-phenylacetamide](/img/structure/B1650941.png)
![Ethyl 1-{3-methyl-2-[(thiophen-2-yl)formamido]butanoyl}piperidine-3-carboxylate](/img/structure/B1650943.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[(4-ethoxyphenyl)amino]propan-1-one](/img/structure/B1650944.png)